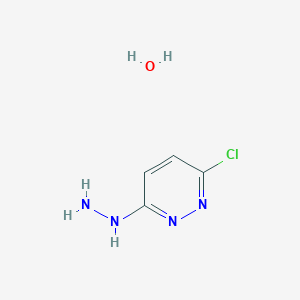

3-Chloro-6-hydrazinylpyridazine hydrate

Description

Structural Classification

Functional Classification

Properties

IUPAC Name |

(6-chloropyridazin-3-yl)hydrazine;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN4.H2O/c5-3-1-2-4(7-6)9-8-3;/h1-2H,6H2,(H,7,9);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQGOWXUYMUQNFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1NN)Cl.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-6-hydrazinylpyridazine hydrate can be synthesized by reacting 3,6-dichloropyridazine with hydrazine hydrate. The reaction typically takes place in a solvent such as acetonitrile. For example, 3,6-dichloropyridazine (5.96g, 40mmol) and hydrazine hydrate (1.80g, 36mmol) are added to a 100mL single-mouth round bottom flask containing 20mL of acetonitrile. The mixture is then stirred and heated under reflux conditions until the reaction is complete .

Industrial Production Methods

In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-hydrazinylpyridazine hydrate undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

Oxidation and Reduction Reactions: The hydrazinyl group can participate in redox reactions.

Condensation Reactions: The compound can form hydrazones and other derivatives through condensation with carbonyl compounds.

Common Reagents and Conditions

Nucleophiles: Such as amines and thiols for substitution reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Carbonyl Compounds: Such as aldehydes and ketones for condensation reactions.

Major Products Formed

Substituted Pyridazines: Formed through nucleophilic substitution.

Hydrazones: Formed through condensation with carbonyl compounds.

Oxidized or Reduced Derivatives: Depending on the specific redox conditions.

Scientific Research Applications

3-Chloro-6-hydrazinylpyridazine hydrate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate or as a building block for pharmaceuticals.

Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Chloro-6-hydrazinylpyridazine hydrate involves its interaction with various molecular targets. The hydrazinyl group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of specific enzymes or the disruption of cellular processes. The chlorine atom can also participate in halogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Pyridazine Derivatives with Hydrazine Substituents

Key Insights :

Chlorinated Pyridazine Derivatives with Alternative Functional Groups

Key Insights :

- Functional Group Diversity : Replacement of hydrazine with amines (NH₂) or fluorinated groups alters reactivity and pharmacokinetics. For example, difluoromethyl groups improve metabolic stability .

- Biological Activity: Pyridazinones (e.g., 5-chloro-6-phenylpyridazin-3(2H)-one) exhibit diverse bioactivity due to the ketone moiety .

Hydrazone and Heterocyclic Derivatives

Biological Activity

3-Chloro-6-hydrazinylpyridazine hydrate is an organic compound with significant potential in biological applications, particularly in the fields of medicinal chemistry and agrochemicals. This article provides an in-depth examination of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C4H7ClN4O

- CAS Number : 1588441-01-3

- Functional Groups : Contains a chlorine atom at the third position and a hydrazinyl group at the sixth position, which contribute to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The hydrazinyl group can form covalent bonds with electrophilic centers in enzymes, leading to inhibition of enzymatic activity.

- Halogen Bonding : The chlorine atom can participate in halogen bonding, enhancing the compound's interaction with biological macromolecules.

- Cellular Disruption : The compound may disrupt cellular processes by interfering with protein synthesis or metabolic pathways.

Antimicrobial Properties

Research indicates that this compound exhibits potential antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains, suggesting its utility as a lead compound for developing new antimicrobial agents.

Anticancer Activity

The compound has also been explored for its anticancer properties. A study involving a series of pyridazine derivatives demonstrated that certain modifications could enhance growth inhibition against cancer cell lines. Specifically, derivatives similar to this compound showed promising results in reducing tumor volume in animal models .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 3-Chloro-6-hydrazinylpyridazine | Contains both chlorine and hydrazinyl groups | Antimicrobial, anticancer |

| 3,6-Dichloropyridazine | Lacks hydrazinyl group | Limited biological activity |

| 3-Hydrazinylpyridazine | Lacks chlorine atom | Reduced reactivity |

Case Study 1: Antimicrobial Efficacy

In a controlled study assessing the antimicrobial properties of this compound, various concentrations were tested against both Gram-positive and Gram-negative bacteria. Results indicated significant inhibition at higher concentrations, supporting further exploration into its mechanism and potential as an antibiotic agent.

Case Study 2: Anticancer Potential

Another study focused on evaluating the anticancer efficacy of derivatives based on this compound. In vivo experiments using the Ehrlich ascites carcinoma model revealed that treatment with these derivatives led to notable tumor size reduction and increased necrosis rates compared to control groups, indicating a strong therapeutic potential .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-chloro-6-hydrazinylpyridazine hydrate, and how can purity be ensured?

- Methodological Answer : The compound is typically synthesized by refluxing 3-chloro-6-hydrazinylpyridazine with ketones (e.g., cyclopentanone, acetylacetone) in ethanol under acidic conditions (acetic acid) . Purity is controlled via thin-layer chromatography (TLC) to monitor reaction progress, followed by recrystallization in ethanol. Hydrate formation is confirmed by Karl Fischer titration or thermogravimetric analysis (TGA) to quantify water content .

Q. How should researchers characterize the crystal structure of 3-chloro-6-hydrazinylpyridazine derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard. For example, XRD analysis reveals triclinic crystal systems (space group P1) with two independent molecules per asymmetric unit, differing in dihedral angles between pyridazine rings and substituents (~4.5–12°) . Hydrogen bonding networks (N–H⋯N) form 1D polymeric chains, critical for stability. Refinement requires twin-domain modeling to address crystallographic discrepancies .

Q. What analytical techniques are essential for confirming the hydrate form?

- Methodological Answer : Use a combination of Fourier-transform infrared spectroscopy (FTIR) to identify O–H stretches (~3400 cm⁻¹) and differential scanning calorimetry (DSC) to detect dehydration endotherms. Powder XRD can distinguish hydrate vs. anhydrous phases by lattice parameter shifts .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing derivatives with bulky substituents?

- Methodological Answer : Steric hindrance from bulky ketones (e.g., adamantanone) requires prolonged reflux (6–8 hours) and higher catalyst loading (e.g., 10 mol% lutidine). Microwave-assisted synthesis reduces reaction time (30–60 minutes) while maintaining yields >75%. Monitor intermediates via LC-MS to avoid side products like Schiff base oligomers .

Q. What computational methods predict the reactivity of 3-chloro-6-hydrazinylpyridazine in nucleophilic substitution reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G**) model charge distribution on the pyridazine ring. The C3-Cl bond exhibits higher electrophilicity (Mulliken charge: +0.32) compared to C6-NHNH₂, making it prone to substitution. Solvent effects (ethanol vs. DMF) are simulated using the polarizable continuum model (PCM) .

Q. How do hydrogen bonding networks influence the compound’s solubility and stability?

- Methodological Answer : XRD data show intermolecular N–H⋯N bonds (2.8–3.1 Å) create rigid crystal lattices, reducing solubility in polar aprotic solvents. Stability under humidity is enhanced by hydrate formation, but anhydrous forms degrade faster. Use dynamic vapor sorption (DVS) to assess hygroscopicity and correlate with lattice energy calculations .

Q. What strategies resolve contradictions in XRD data for hydrazinylpyridazine derivatives?

- Methodological Answer : Discrepancies in dihedral angles or unit cell parameters often arise from twinning or disordered solvent molecules. Apply the OLEX2 refinement suite with twin-law corrections (e.g., BASF parameter adjustment). High-resolution synchrotron XRD (λ = 0.7 Å) improves data quality for low-symmetry crystals .

Q. How can derivatives be designed for targeted biological activity while maintaining stability?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., NO₂, CF₃) at C3 to enhance electrophilicity for kinase inhibition. Replace hydrazine with acylhydrazide (-CONHNH₂) to improve metabolic stability. Assess stability via accelerated degradation studies (40°C/75% RH for 4 weeks) and HPLC purity checks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.